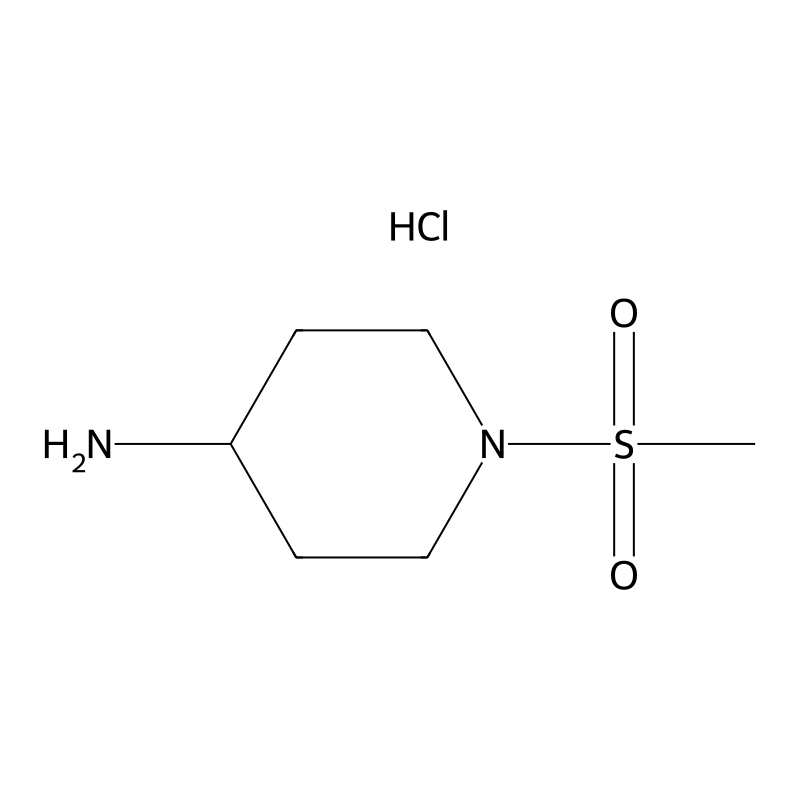

1-(Methylsulfonyl)piperidin-4-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design

MPS possesses a functional group structure that might allow it to bind to specific biological targets like enzymes or receptors. This property makes it a potential candidate for ligand design in drug discovery [, ]. Researchers can explore modifying the molecule to enhance its binding affinity and selectivity towards a desired target.

Chemical Biology Tools

The presence of a charged group (hydrochloride) in MPS allows for its potential use in studies involving cellular uptake and protein interactions. By attaching fluorescent tags or other probes to MPS, researchers could investigate cellular processes and protein-ligand interactions [].

Organic Synthesis

MPS could potentially serve as a building block in organic synthesis for the creation of more complex molecules with desired properties. Its functional groups might be useful for further chemical transformations to generate novel compounds for various research applications.

1-(Methylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 214.71 g/mol. It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an amine functional group. The compound is often utilized in chemical research and may exhibit various biological activities due to its structural properties .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The amine can be protonated under acidic conditions, forming a salt, which is relevant for its hydrochloride form.

- Condensation Reactions: It may undergo condensation with carbonyl compounds to form imines or amides.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for various applications .

The biological activity of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride has not been extensively documented in public databases, but similar compounds have shown potential in pharmacological applications. Some studies suggest that piperidine derivatives can exhibit activities such as:

- Antidepressant effects

- Analgesic properties

- Antimicrobial activity

Further research is necessary to elucidate the specific biological effects of this compound, particularly through in vitro and in vivo studies .

Synthesis of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. Common methods include:

- Starting Materials: Utilizing piperidine as the base structure.

- Sulfonylation: Introducing the methylsulfonyl group through sulfonylation reactions using reagents like methylsulfonyl chloride.

- Amine Formation: Amine functionalities can be introduced via reductive amination or direct amination processes.

These methods require careful control of reaction conditions to yield high purity products .

1-(Methylsulfonyl)piperidin-4-amine hydrochloride has potential applications in various fields:

- Pharmaceutical Research: As a building block for synthesizing novel therapeutic agents.

- Chemical Biology: In studies exploring the interaction of small molecules with biological targets.

- Material Science: Potential use in developing new materials or coatings due to its chemical properties.

The versatility of this compound makes it valuable for both academic and industrial research .

Interaction studies involving 1-(Methylsulfonyl)piperidin-4-amine hydrochloride may focus on its binding affinity to specific biological targets, such as receptors or enzymes. Preliminary assessments could involve:

- In Silico Docking Studies: To predict potential interactions with target proteins.

- In Vitro Assays: To evaluate biological activity and confirm binding interactions.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. These include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Amino-1-(methylsulfonyl)piperidine | 402927-97-3 | 0.98 |

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | 70724-74-2 | 0.94 |

| 1-Methanesulfonylpiperidin-3-ylamine | 934107-80-9 | 0.88 |

| N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride | 1185092-86-7 | 0.79 |

| 1-(Methylsulfonyl)piperazine hydrochloride | 161357-89-7 | 0.69 |

These compounds exhibit varying degrees of similarity based on structural features, which may influence their biological activities and potential applications. The uniqueness of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride lies in its specific combination of functional groups, which may confer distinct properties compared to its analogs .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant